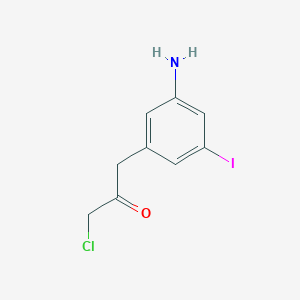
1-(3-Amino-5-iodophenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-iodophenyl)-3-chloropropan-2-one is a chemical compound with the molecular formula C9H9ClINO. This compound is of interest due to its unique structure, which includes an amino group, an iodine atom, and a chloropropanone moiety. These functional groups make it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-iodophenyl)-3-chloropropan-2-one typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-5-iodophenol.
Chlorination: The phenol group is converted to a chloropropanone moiety using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-5-iodophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Catalysts: Palladium (Pd) catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution: Formation of substituted derivatives.
Oxidation: Formation of oxidized products such as ketones or carboxylic acids.
Reduction: Formation of reduced products such as alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-Amino-5-iodophenyl)-3-chloropropan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5-iodophenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Amino-5-iodophenyl)-1-chloropropan-2-one: Similar structure but with a different position of the chlorine atom.
3-Amino-5-iodophenylmethanol: Lacks the chloropropanone moiety.
3-Amino-5-iodophenylacetic acid: Contains a carboxylic acid group instead of the chloropropanone moiety.
Uniqueness
1-(3-Amino-5-iodophenyl)-3-chloropropan-2-one is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential biological activity.
Propiedades
Fórmula molecular |
C9H9ClINO |
|---|---|
Peso molecular |
309.53 g/mol |
Nombre IUPAC |
1-(3-amino-5-iodophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClINO/c10-5-9(13)3-6-1-7(11)4-8(12)2-6/h1-2,4H,3,5,12H2 |
Clave InChI |
OGNPJCCTMWYOCV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N)I)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



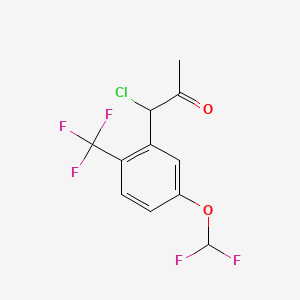
![[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053137.png)
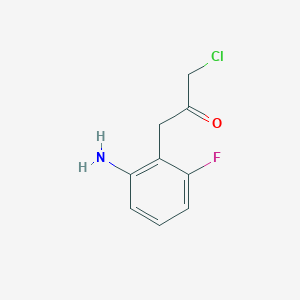
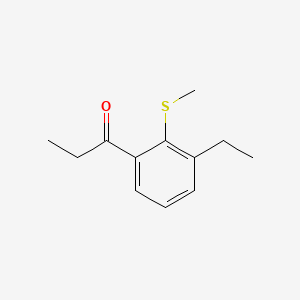

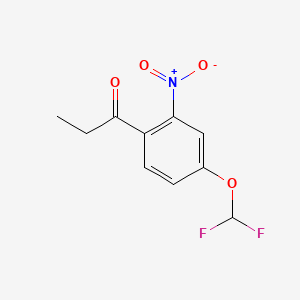

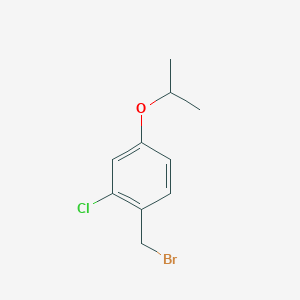

![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14053189.png)
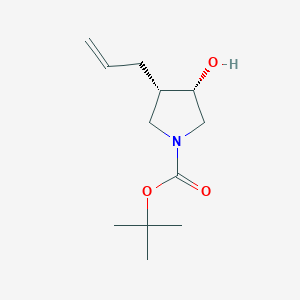

![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)
